molecular formula C14H26ClN B13035345 1-(Adamantan-1-yl)-2-methylpropan-1-aminehydrochloride

1-(Adamantan-1-yl)-2-methylpropan-1-aminehydrochloride

Katalognummer: B13035345
Molekulargewicht: 243.81 g/mol
InChI-Schlüssel: FLZYFBZYYNTLEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Adamantan-1-yl)-2-methylpropan-1-aminehydrochloride is a compound that belongs to the adamantane family Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Adamantan-1-yl)-2-methylpropan-1-aminehydrochloride typically involves the reaction of adamantane derivatives with appropriate amines and subsequent hydrochloride formation. One common method involves the alkylation of adamantane with a suitable alkyl halide, followed by amination and hydrochloride salt formation .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Adamantan-1-yl)-2-methylpropan-1-aminehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted adamantane derivatives, which can be further functionalized for specific applications .

Wissenschaftliche Forschungsanwendungen

1-(Adamantan-1-yl)-2-methylpropan-1-aminehydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(Adamantan-1-yl)-2-methylpropan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(Adamantan-1-yl)-2-methylpropan-1-aminehydrochloride stands out due to its specific structural features and the resulting stability and reactivity. Its applications in medicinal chemistry and materials science highlight its versatility and potential for innovation .

Eigenschaften

Molekularformel

C14H26ClN

Molekulargewicht

243.81 g/mol

IUPAC-Name

1-(1-adamantyl)-2-methylpropan-1-amine;hydrochloride

InChI

InChI=1S/C14H25N.ClH/c1-9(2)13(15)14-6-10-3-11(7-14)5-12(4-10)8-14;/h9-13H,3-8,15H2,1-2H3;1H

InChI-Schlüssel

FLZYFBZYYNTLEX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C12CC3CC(C1)CC(C3)C2)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.